molecular formula C18H18N2O2 B7586604 [3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol

[3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol

Cat. No. B7586604
M. Wt: 294.3 g/mol
InChI Key: AQHAUIHWCKEDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Scientific Research Applications

[3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol has been studied for its potential applications in various scientific research fields. One of the significant applications is in the field of fluorescence imaging. This compound has been shown to exhibit strong fluorescence properties, making it a potential candidate for use in fluorescence imaging techniques. Additionally, [3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol has been studied for its potential use as a sensor for detecting metal ions.

Mechanism of Action

The mechanism of action of [3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol is not well understood. However, it has been suggested that the compound may interact with specific cellular components, resulting in its observed effects.
Biochemical and Physiological Effects
Studies have shown that [3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol exhibits strong fluorescence properties, making it useful for fluorescence imaging techniques. Additionally, the compound has been shown to have potential as a sensor for detecting metal ions. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of [3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol is its strong fluorescence properties, making it useful for fluorescence imaging techniques. Additionally, the compound has been shown to have potential as a sensor for detecting metal ions. However, one of the limitations of this compound is that its mechanism of action is not well understood, and further studies are needed to fully understand its potential applications.

Future Directions

Several future directions for research on [3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol can be identified. One direction is to further study the mechanism of action of this compound to better understand its potential applications. Another direction is to explore the use of this compound in other scientific research fields, such as drug discovery and development. Additionally, further studies can be carried out to optimize the synthesis method of [3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol to improve its purity and yield.

Synthesis Methods

[3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol can be synthesized through different methods. One of the commonly used methods is the reaction of 2-amino-5-phenyl-1,3-oxazole with 3-bromobenzaldehyde in the presence of a reducing agent. Another method involves the reaction of 3-nitrobenzaldehyde with 2-amino-5-phenyl-1,3-oxazole followed by reduction of the resulting nitro compound. These methods have been reported to yield [3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol with high purity and yield.

properties

IUPAC Name

[3-[1-(5-phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13(20-16-9-5-6-14(10-16)12-21)18-19-11-17(22-18)15-7-3-2-4-8-15/h2-11,13,20-21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHAUIHWCKEDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(O1)C2=CC=CC=C2)NC3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol

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